Argininic acid
Overview
Description
Argininic acid, also known as 2-amino-5-guanidinopentanoic acid, is a derivative of the amino acid arginine. It is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. This compound is known for its involvement in the urea cycle and its ability to act as a precursor for the synthesis of nitric oxide, a critical signaling molecule in the body .
Scientific Research Applications
Argininic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Argininic acid is an α-amino acid used in the biosynthesis of proteins . It is a precursor to nitric oxide (NO), a molecule that plays very important roles in the cardiovascular system, immune system, and nervous system .
Mode of Action
This compound stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . Patients with impaired pituitary function have lower or no increase in plasma concentrations of growth hormone after administration of this compound .
Biochemical Pathways
This compound is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . This compound degradation occurs via multiple pathways that are initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having enormous biological importance .
Pharmacokinetics
The pharmacokinetics of this compound is complex. After intravenous administration, the plasma concentration reaches a peak and then exhibits a biphasic disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The peak concentration after oral administration occurs 1 hour after administration . The absolute bioavailability of a single oral dose of this compound is less than 20% .
Result of Action
This compound plays important roles in metabolism and physiology. It is required to maintain the urea cycle in the active state to detoxify ammonia, which is an extremely toxic substance for the central nervous system . This compound also activates cellular mechanistic target of rapamycin (MTOR) and focal adhesion kinase cell signaling pathways in mammals, thereby stimulating protein synthesis, inhibiting autophagy and proteolysis, enhancing cell migration and wound healing, promoting spermatogenesis and sperm quality, improving conceptus survival and growth, and augmenting the production of milk proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, globular proteins have hydrophilic surfaces and hydrophobic interiors. Because of this, this compound is typically found on the outside of the protein, where the hydrophilic head group can interact with the polar environment, for example taking part in hydrogen bonding and salt bridges .
Safety and Hazards
Argininic acid is a uremic toxin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease, and cardiovascular disease . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Future Directions
Arginine metabolism and its role in health and disease are areas of active research. Two arginine metabolites, the methylated arginine asymmetric dimethylarginine (ADMA) and the arginine analogue homoarginine, have been increasingly studied in regard to their potential role in risk stratification and in the identification of novel therapeutic targets . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
Biochemical Analysis
Biochemical Properties
Argininic acid interacts with various enzymes, proteins, and other biomolecules. It is a product of the arginase pathway, which is responsible for the catabolism of arginine . The arginase pathway is a critical part of the urea cycle, which detoxifies ammonia in the body . This compound is also involved in the synthesis of guanidino compounds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance the activities of certain enzymes in erythrocytes and renal cortex, and decrease the activities in the renal medulla .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it is a substrate for arginase, an enzyme that plays a crucial role in the urea cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that acidified plasma stability of this compound was maintained for ≥3 freeze/thaw cycles and > 350 days for long term storage at -70°C .
Metabolic Pathways
This compound is involved in the arginase pathway, a critical part of the urea cycle . This pathway involves several enzymes and cofactors, and this compound’s role in this pathway can influence metabolic flux or metabolite levels .
Transport and Distribution
Arginine, the precursor of this compound, is known to be transported by various carrier proteins .
Subcellular Localization
Given its role in the urea cycle, it is likely to be found in the mitochondria where the urea cycle occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Argininic acid can be synthesized through several methods. One common approach involves the hydrolysis of arginine-containing peptides or proteins. This process typically requires acidic or enzymatic conditions to break down the peptide bonds and release this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce arginine, which is then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Argininic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into simpler amino acids or their derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Guanidino compounds and nitric oxide.
Reduction Products: Simpler amino acids and their derivatives.
Substitution Products: Halogenated derivatives of this compound.
Comparison with Similar Compounds
Arginine: A proteinogenic amino acid that serves as a precursor for argininic acid.
Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: A key intermediate in the urea cycle, similar to this compound in its metabolic functions.
Uniqueness of this compound: this compound is unique due to its dual role in both the urea cycle and nitric oxide synthesis. Unlike arginine, which is primarily involved in protein synthesis, this compound has specialized functions in detoxifying ammonia and regulating blood flow through nitric oxide production .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166175 | |
Record name | Argininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Argininic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157-07-3 | |
Record name | (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argininic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argininic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARGININIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/696RG5CG8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Argininic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.